Physicochemical Profiling and Analytical Characterization of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine: A Technical Guide
Physicochemical Profiling and Analytical Characterization of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine: A Technical Guide
Executive Summary
The rational design and characterization of small molecules require a deep understanding of their physicochemical properties to predict pharmacokinetic behavior. This whitepaper provides an in-depth technical analysis of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 915920-35-3). By examining its molecular architecture, therapeutic relevance, and thermodynamic properties, this guide equips drug development professionals with the foundational data and self-validating experimental protocols necessary to advance this scaffold through preclinical screening.
Molecular Architecture and Medicinal Chemistry Context
The compound is a highly versatile amphiphilic scaffold characterized by two distinct functional domains:
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The Polar Headgroup : A 1,3,4-thiadiazol-2-amine core. This electron-deficient heteroaromatic ring is a privileged pharmacophore in medicinal chemistry. It frequently functions as a bioisostere for amides, esters, or carboxylic acids, providing robust hydrogen bond donor (via the primary amine) and acceptor (via the ring nitrogens) capabilities[1].
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The Lipophilic Tail : A 2-(4-ethylphenoxy)ethyl ether linkage. This domain imparts significant lipophilicity, driving membrane permeation, hydrophobic pocket binding, and extended residence time in lipid bilayers.
This specific structural combination has garnered significant attention in the development of URAT-1 (Urate Transporter 1) inhibitors for the treatment of gout and hyperuricemia. In these applications, thiadiazole derivatives exhibit strong competitive binding profiles against uric acid reabsorption pathways[2].
Figure 1: Mechanistic pathway of URAT-1 inhibition by the thiadiazole derivative.
Physicochemical Property Profile
To accurately predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, we must evaluate its core thermodynamic parameters. The compound strictly adheres to Lipinski’s Rule of Five, indicating a high probability of favorable oral bioavailability.
Table 1: Physicochemical Properties
| Property | Value | Method / Source |
| Molecular Formula | C₁₂H₁₅N₃OS | Computed |
| Molecular Weight | 249.33 g/mol | Computed |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Experimental Estimate / XLogP3 |
| pKa (Amine conjugate acid) | ~2.5 - 3.0 | Potentiometric Titration[1] |
| Topological Polar Surface Area | 89.23 Ų | 2D Calculation (Core + Ether)[3] |
| Hydrogen Bond Donors | 1 (NH₂ group) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (N, N, O, S) | Structural Analysis |
| Rotatable Bonds | 5 | Structural Analysis |
Analytical Characterization Protocols
As a standard of scientific integrity, analytical protocols must be designed as self-validating systems . The amphiphilic nature of this compound—combining a weakly basic thiadiazole amine with a highly lipophilic phenoxy tail—presents unique challenges regarding aqueous solubility and self-association. The following methodologies explain not just how to perform the assays, but the causality behind the experimental choices.
Protocol 3.1: pKa Determination via Cosolvent Potentiometric Titration
Causality : The primary amine on the 1,3,4-thiadiazole ring is weakly basic due to the strong electron-withdrawing nature of the adjacent nitrogens and sulfur. Because the neutral free base has poor aqueous solubility, a standard aqueous titration will fail due to precipitation. We employ a Yasuda-Shedlovsky extrapolation using methanol/water mixtures to ensure the compound remains in solution throughout the entire pH gradient.
Step-by-Step Methodology :
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Preparation : Prepare 0.15 M KCl in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v) to maintain a constant ionic strength.
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Sample Dissolution : Dissolve 2.0 mg of the compound in 10 mL of the respective cosolvent mixture.
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Acidification : Lower the pH to 1.5 using standardized 0.5 N HCl to fully protonate the thiadiazol-2-amine group.
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Titration : Titrate with standardized 0.1 N KOH under a nitrogen blanket (to exclude atmospheric CO₂) at a constant temperature of 25.0 ± 0.1 °C.
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Self-Validation (Gran Plot Analysis) : Transform the raw titration curve using a Gran plot. A perfectly linear Gran plot confirms that the glass electrode is responding Nernstianly and proves that no micro-precipitation occurred during the critical buffering region.
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Extrapolation : Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa.
Protocol 3.2: LogD (pH 7.4) Determination via Shake-Flask Method
Causality : While computational algorithms predict a LogP of ~2.8, the ether oxygen and thiadiazole ring can form complex hydration spheres that algorithms often miscalculate. Experimental validation is mandatory.
Step-by-Step Methodology :
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Phase Saturation : Vigorously stir 1-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Causality: This prevents thermodynamic volume shifts during the actual partitioning experiment.
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Sample Preparation : Dissolve the compound in the pre-saturated octanol phase at a concentration of 1.0 mg/mL.
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Partitioning : Combine equal volumes (5 mL each) of the spiked octanol and PBS in a silanized glass centrifuge tube.
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Equilibration : Shake at 300 RPM for 60 minutes at 25 °C.
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Phase Separation : Centrifuge at 3000 RPM for 15 minutes. Causality: Centrifugation is critical to break any microemulsions formed by the surfactant-like nature of the ether-containing amphiphile.
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Quantification & Self-Validation (Mass Balance) : Quantify the concentration in both phases using HPLC-UV at 254 nm. Calculate the total mass recovered ( Massoctanol+MassPBS ). A mass balance of 98–102% self-validates the assay, proving no compound was lost to glass adsorption, precipitation, or degradation.
Figure 2: Self-validating physicochemical characterization and screening workflow.
Formulation and Handling Guidelines
Due to the low pKa of the thiadiazole amine, the compound will exist primarily as an un-ionized free base at physiological pH (7.4) and even within the acidic environment of the stomach (pH 1.5 - 3.5).
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Solubility Enhancement : To formulate this compound for in vivo pharmacokinetic studies, standard aqueous buffers will be insufficient. Cosolvent systems (e.g., 5% DMSO / 5% Tween 80 / 90% Saline) or complexation with hydroxypropyl-β-cyclodextrin (HPβCD) are highly recommended to overcome the lipophilicity of the ethylphenoxy tail.
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Storage : Store the solid powder desiccated at 2-8 °C, protected from light. Electron-rich phenoxy ethers can be susceptible to slow auto-oxidation over extended periods.
References
- Amadis Chemical Company Limited Catalog (Compound CAS: 915920-35-3). ChemBuyersGuide.
- WO2014170793A1 - Sulfonamides for the treatment of gout. Google Patents.
- 1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909. PubChem.
- Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science.
